

"physicochemical properties of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate"

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Compound of Interest

Compound Name: Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

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A Technical Guide to Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals Topic:

Physicochemical Properties of **Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate**

This document provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and molecular identifiers for **Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate**. This compound belongs to the 2-aminothiophene class of heterocyclic molecules, which are recognized as important scaffolds in medicinal chemistry and materials science.^{[1][2][3]} 2-aminothiophene derivatives are building blocks for various fused heterocyclic systems, such as thienopyrimidines, which have been investigated as kinase inhibitors and for other therapeutic applications.^{[3][4]}

Physicochemical and Identification Data

The fundamental properties of **Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate** are summarized below. These identifiers are crucial for accurate substance registration, database searching, and regulatory compliance.

Data Summary Table

Property	Value	Source
IUPAC Name	Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate	N/A
CAS Number	350997-11-4	[5]
Molecular Formula	C ₁₂ H ₁₀ CINO ₂ S	[5]
Molecular Weight	267.73 g/mol	[5]
Melting Point	93-95 °C	[5]
Predicted Density	~1.36 g/cm ³	[5]
Synonyms	2-amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid methyl ester; Methyl 2-amino-4-(2-chlorophenyl)-3-thiophenecarboxylate	[5]

Synthesis and Experimental Protocols

The primary method for synthesizing polysubstituted 2-aminothiophenes, including the title compound, is the Gewald Aminothiophene Synthesis.[\[6\]](#)[\[7\]](#) This multicomponent reaction offers a direct and efficient route to this important heterocyclic core.[\[1\]](#)[\[7\]](#)

The Gewald Reaction: General Mechanism

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α -cyanoester and elemental sulfur, typically in the presence of a basic catalyst.[\[1\]](#)[\[6\]](#)

The mechanism proceeds through two key stages:

- Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone) and the active methylene group of the α -cyanoester to form a stable α,β -unsaturated nitrile intermediate.[\[1\]](#)[\[6\]](#)

- Sulfur Addition and Cyclization: Elemental sulfur adds to the intermediate, followed by an intramolecular cyclization and subsequent tautomerization (aromatization) to yield the final 2-aminothiophene product.[6]

Experimental Protocol: Gewald Synthesis of the Title Compound

While a specific protocol for CAS 350997-11-4 was not found, the following is a representative experimental methodology based on established Gewald reaction procedures for analogous structures.[2][8]

Reactants:

- Carbonyl: 2'-Chloroacetophenone
- α -Cyanoester: Methyl cyanoacetate
- Sulfur: Elemental Sulfur (S₈)
- Base: Triethylamine (TEA) or Morpholine
- Solvent: Ethanol or Dioxane

Procedure:

- To a solution of 2'-chloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in absolute ethanol, add elemental sulfur (1 equivalent).
- Add a catalytic amount of triethylamine (e.g., 0.5 equivalents) to the mixture.
- Stir the reaction mixture at a controlled temperature, typically between 50°C and reflux, for 3-6 hours.[2][8] Reaction progress should be monitored using Thin Layer Chromatography (TLC). Microwave irradiation has been shown to improve yields and reduce reaction times for this transformation.[6]
- Upon completion, cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.[2]

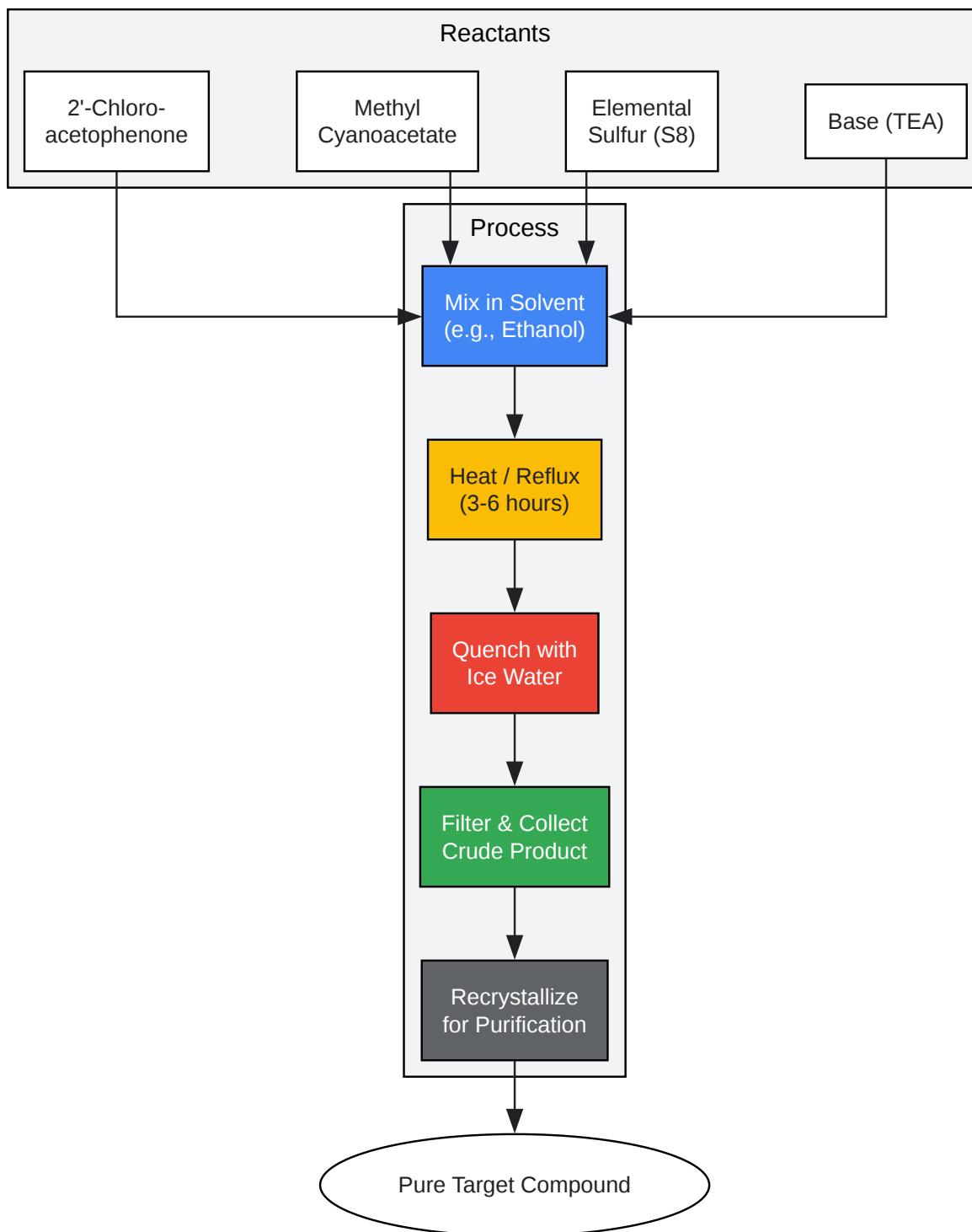
- The precipitated solid product is collected by vacuum filtration.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) to yield pure **Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate**.^[1]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical frameworks associated with the title compound.

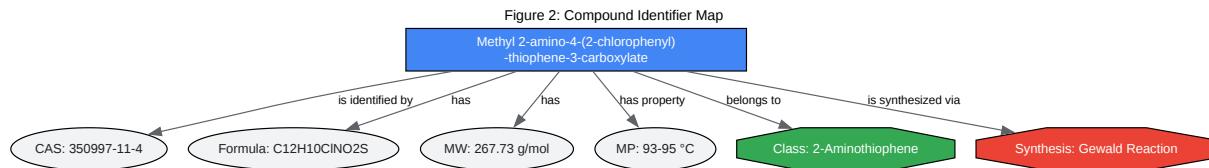
Diagram: Synthesis Workflow via Gewald Reaction

Figure 1: Gewald Reaction Workflow

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Caption: Synthesis workflow for the target compound via the Gewald reaction.

Diagram: Molecular Identifier Relationships



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